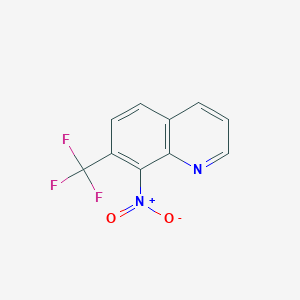

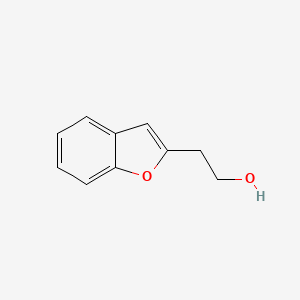

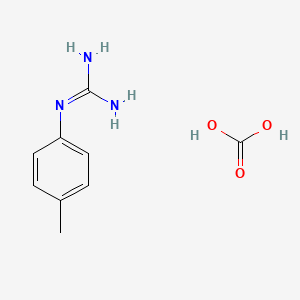

![molecular formula C10H7N3O3 B3272721 Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione CAS No. 57242-71-4](/img/structure/B3272721.png)

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione

説明

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a spiro-heterocyclic compound . Spiro-heterocyclic compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets with bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

Synthesis Analysis

The synthesis of spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione involves a copper (I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . This reaction proceeds under very mild conditions and tolerates a variety of functional groups . The cascade process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .Molecular Structure Analysis

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a subset of indole and forms the core building blocks of highly functionalized organic structures . It contains a spirocycle fused at the C2 or C3 of the oxindole moiety . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The chemical reactions involving spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione are facilitated by the inherent three-dimensional nature of the compound . The reactions proceed via a copper (I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . The cascade process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .科学的研究の応用

Synthesis and Derivatives

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione and its derivatives have been a focus in chemical research due to their interesting structural properties. One study outlines the synthesis of 1'-substituted spiro[imidazolidine-4, 3'-indoline]-2, 2', 5-triones, showcasing the versatility in creating various derivatives of this compound (Otomasu, Natori, & Takahashi, 1975).

Biological Activities

- p53 Activity Modulation: The compound has been identified as a potential modulator of p53 activity, which is crucial in cell cycle regulation and cancer. Specific derivatives have shown to inhibit cell growth in human tumor cells, indicating their potential in cancer therapy (Gomez-Monterrey et al., 2010).

- Aldose Reductase Inhibition: Another significant application is in the inhibition of aldose reductase, an enzyme involved in diabetic complications. Some spiro derivatives have shown potent inhibitory activity in this area (Yamagishi et al., 1992).

- Cytotoxicity and ROS Generation: Certain spiro[imidazolidine-4,3'-indoline] derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. They also demonstrate the ability to increase reactive oxygen species (ROS) levels in cells, which can be a mechanism for their cytotoxic action (Novotortsev et al., 2021).

Green Chemistry

Efforts have been made to synthesize spiro compounds using environmentally benign methods. Arya and Kumar (2011) report the synthesis of diverse spiroheterocycles with fused heterosystems using a green chemistry approach (Arya & Kumar, 2011).

将来の方向性

作用機序

Target of Action

Similar spiro-indole compounds have been found to interact with a variety of biological targets, including cancer cells, microbes, and various disease-related proteins .

Mode of Action

It’s synthesized via a copper (i)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . This process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .

Biochemical Pathways

Similar spiro-indole compounds have been found to affect a variety of biochemical pathways, particularly those related to cancer and microbial infections .

Result of Action

Similar spiro-indole compounds have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The synthesis of similar spiro-indole compounds has been found to be influenced by various factors, including the choice of solvent, temperature, and catalyst .

特性

IUPAC Name |

spiro[1H-indole-3,5'-imidazolidine]-2,2',4'-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-7-10(8(15)12-9(16)13-10)5-3-1-2-4-6(5)11-7/h1-4H,(H,11,14)(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZILNWKBJBQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

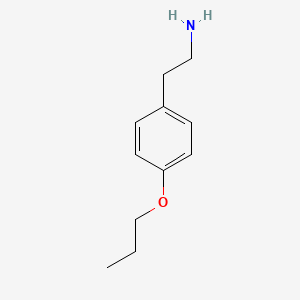

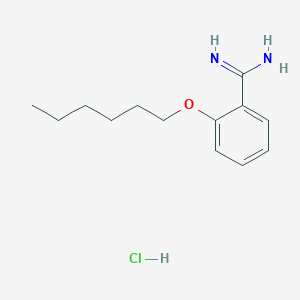

![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)

![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)